

# Technical Guide: 2,7-Dinitrofluorene (CAS No. 5405-53-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,7-Dinitrofluorene

Cat. No.: B108060

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

This document provides a comprehensive technical overview of **2,7-Dinitrofluorene** (CAS No. 5405-53-8), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in toxicological and oncological research. It is recognized as a potent environmental mutagen and carcinogen, particularly for the mammary gland in animal models. This guide covers its physicochemical properties, toxicological profile, metabolic activation pathway, and relevant experimental protocols. The primary mechanism of its carcinogenicity involves metabolic nitroreduction to reactive intermediates that form DNA adducts, leading to genotoxicity.

## Physicochemical Properties

**2,7-Dinitrofluorene** is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	5405-53-8	
Molecular Formula	C <sub>13</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	
Molecular Weight	256.21 g/mol	[1]
Appearance	Light yellow to orange powder/crystal	
Melting Point	330-334 °C	
Boiling Point	399.45 °C (estimated)	
Solubility	Insoluble in ethanol; soluble in hot acetic acid	
Density	1.3298 g/cm <sup>3</sup> (estimated)	
IUPAC Name	2,7-dinitro-9H-fluorene	[1]

## Toxicological Profile

The toxicity of **2,7-Dinitrofluorene** is primarily associated with its carcinogenic and mutagenic potential. It is classified as a suspected human carcinogen.

Toxicological Endpoint	Description	Reference(s)
Carcinogenicity	GHS Category 2: Suspected of causing cancer. It is a potent mammary gland carcinogen in female Sprague-Dawley rats.	[1][2]
Genotoxicity/Mutagenicity	Genotoxic. Forms DNA adducts following metabolic activation. Complex mixtures of nitro-PAHs are potent mutagens.	[2]
Acute Oral Toxicity	GHS Category 4: Harmful if swallowed. Specific LD <sub>50</sub> value is not readily available in the reviewed literature.	[2]
Irritation	May cause irritation to the mucous membranes and upper respiratory system.	[2]
Teratogenicity	Suspected teratogen.	[2]

## Metabolic Activation and Mechanism of Carcinogenicity

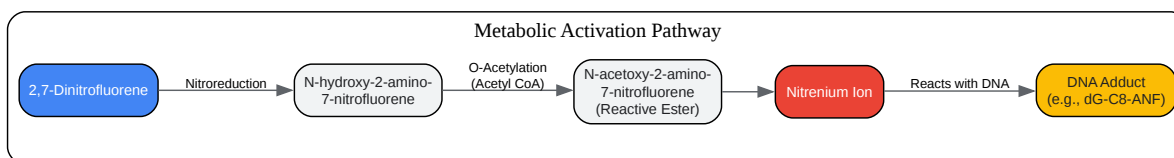
The carcinogenicity of **2,7-Dinitrofluorene** is not due to the parent compound itself but rather to its metabolic activation into a reactive electrophile that can covalently bind to DNA. This process is a critical signaling pathway for its toxicological effects.

The key steps are:

- Nitroreduction: One of the nitro groups undergoes enzymatic reduction to form a nitroso intermediate, which is further reduced to an N-hydroxy arylamine (N-hydroxy-2-amino-7-nitrofluorene).

- **Esterification:** The N-hydroxy arylamine is activated, primarily through acetyl CoA-dependent O-acetylation, to form a highly reactive N-acetoxy arylamine ester.
- **DNA Adduct Formation:** This unstable ester spontaneously breaks down to form a nitrenium ion, which is a powerful electrophile. It readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, forming covalent DNA adducts such as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene.

These DNA adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.



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Caption: Metabolic activation pathway of **2,7-Dinitrofluorene** leading to DNA adduct formation.

## Experimental Protocols

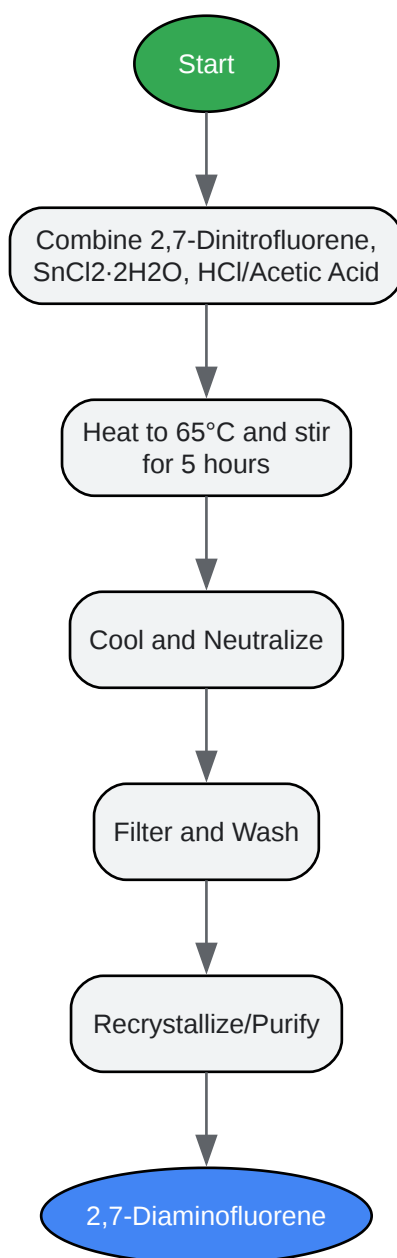
### Synthesis of 2,7-Diaminofluorene (Reduction of 2,7-Dinitrofluorene)

**2,7-Dinitrofluorene** is a common starting material for the synthesis of 2,7-Diaminofluorene, a valuable building block.

Methodology:

- **Reagents:** **2,7-Dinitrofluorene**, stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ), hydrochloric acid (HCl), or Palladium on carbon (Pd/C) and hydrogen gas ( $\text{H}_2$ ), with solvents like acetic acid or a THF/Methanol mixture.

- Procedure (using  $\text{SnCl}_2$ ):
  - Suspend **2,7-Dinitrofluorene** in a mixture of acetic acid and concentrated HCl.
  - Heat the mixture (e.g., to  $65^\circ\text{C}$ ).
  - Add a solution of stannous chloride dihydrate in concentrated HCl portion-wise while maintaining the temperature.
  - After the addition is complete, continue stirring for several hours (e.g., 5 hours) at the elevated temperature.
  - Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
  - Filter the crude 2,7-Diaminofluorene, wash with water, and dry.
  - Recrystallize from a suitable solvent for purification.



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Caption: Experimental workflow for the synthesis of 2,7-Diaminofluorene from **2,7-Dinitrofluorene**.

## In Vivo Carcinogenicity Assessment

The potent carcinogenicity of **2,7-Dinitrofluorene** has been demonstrated in rodent models.

Methodology (based on rat mammary gland model):

- Animal Model: Female Sprague-Dawley rats.
- Acclimatization: Animals are acclimatized for a week before the study begins.
- Dosing:
  - Prepare a suspension of **2,7-Dinitrofluorene** in a suitable vehicle (e.g., dimethyl sulfoxide - DMSO).
  - Administer the compound via various routes to test different exposures, such as direct intramammary injection, intraperitoneal (i.p.) injection, or mixed with feed for oral administration.
  - Include a vehicle control group that receives only the solvent.
- Monitoring:
  - Palpate the animals regularly (e.g., weekly) to monitor for tumor development.
  - Record the latency, incidence, and multiplicity of tumors.
  - Monitor animal body weight and general health throughout the study.
- Endpoint:
  - The study is terminated at a predefined time point (e.g., 82 weeks) or when tumors reach a certain size.
  - Perform a full necropsy. Tumors and major organs are collected.
  - Fix tissues in formalin for histopathological analysis to confirm tumor type (benign vs. malignant).

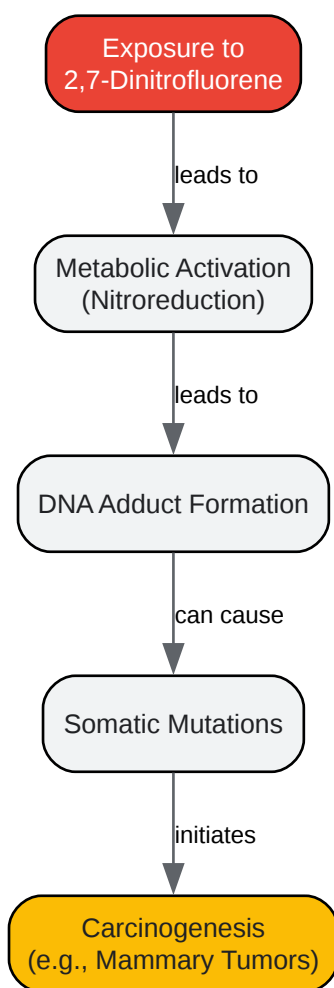
## Analysis of DNA Adducts

Identifying and quantifying DNA adducts is key to understanding the genotoxic mechanism.

Methodology (<sup>32</sup>P-Postlabeling and HPLC-MS):

- DNA Isolation: Isolate DNA from the target tissue (e.g., mammary gland) of animals exposed to **2,7-Dinitrofluorene**.
- DNA Hydrolysis: Enzymatically digest the DNA to individual deoxyribonucleoside 3'-monophosphates.
- $^{32}\text{P}$ -Postlabeling:
  - Enrich the adducted nucleotides from the normal nucleotides.
  - Label the adducted nucleotides with  $^{32}\text{P}$ -ATP and T4 polynucleotide kinase.
  - Separate the radiolabeled adducts using thin-layer chromatography (TLC).
  - Quantify by measuring the radioactivity of the adduct spots.
- HPLC-ESI-MS/MS Analysis:
  - For structural confirmation, hydrolyze DNA and separate the adducts using High-Performance Liquid Chromatography (HPLC).
  - Analyze the collected fractions using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to determine the precise mass and fragmentation pattern of the adduct, confirming its structure as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene.





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Caption: Logical relationship from exposure to **2,7-Dinitrofluorene** to carcinogenesis.

## Safety and Handling

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation of the powder.
- **Handling:** Avoid creating dust. This product should only be handled by personnel trained in the safe management of hazardous chemicals.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

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## References

- 1. 2,7-Dinitrofluorene | C<sub>13</sub>H<sub>8</sub>N<sub>2</sub>O<sub>4</sub> | CID 21502 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Technical Guide: 2,7-Dinitrofluorene (CAS No. 5405-53-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108060#2-7-dinitrofluorene-cas-number-5405-53-8-properties]

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